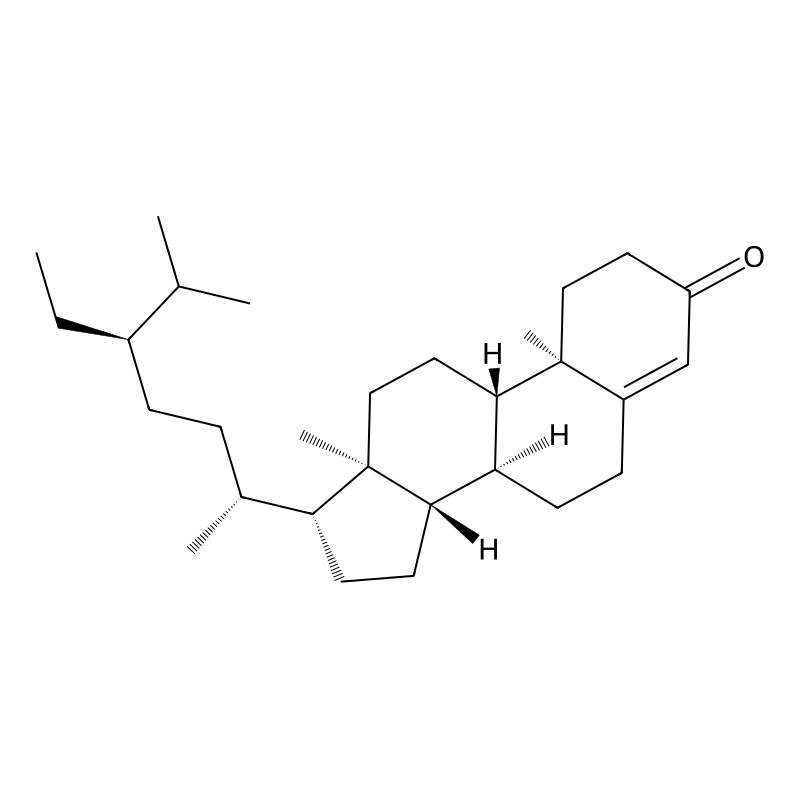

Sitostenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Lowering blood cholesterol levels

Some studies suggest that sitostenone might help lower low-density lipoprotein (LDL) cholesterol, also known as "bad" cholesterol, while having minimal impact on high-density lipoprotein (HDL) cholesterol, the "good" cholesterol []. However, the National Institutes of Health (NIH) states that the evidence for this effect is inconclusive [].

Prostate health

Some research has investigated the potential effects of sitostenone on prostate health. However, the results of these studies have been mixed, and the NIH concludes that there is not enough evidence to recommend its use for prostate cancer prevention or treatment [].

Other potential applications

Preliminary research has explored the potential use of sitostenone for other health conditions, such as immune function and inflammation. However, these investigations are ongoing, and more research is needed to determine the effectiveness and safety of sitostenone for these purposes [].

Sitostenone, also known as beta-sitostenone, is a naturally occurring organic compound classified as a stigmastane and derivative. It has a molecular formula of and features a complex tetracyclic structure typical of sterols. The compound is characterized by a cholestane moiety with an ethyl group at carbon atom C24, making it a member of the sterol lipid family. Sitostenone is recognized for its significant biological activities, including anti-proliferative effects against melanoma cells and anti-tyrosinase activity, which may have implications in skin health and pigmentation disorders .

- Sitostenone's mechanism of action is still under investigation.

- One proposed mechanism for its cholesterol-lowering effect involves competition with dietary cholesterol for absorption in the intestine [].

- Additionally, Sitostenone might modulate enzymes involved in cholesterol metabolism in the liver [].

- Studies suggest potential anti-cancer properties through various mechanisms, including cell cycle arrest and induction of apoptosis (programmed cell death) [].

Sitostenone participates in various biochemical pathways, primarily related to lipid metabolism. It is involved in lipid peroxidation reactions, which are critical in cellular signaling and maintaining membrane integrity. The compound can undergo transformations typical of sterols, including oxidation and reduction processes that affect its biological activity and interactions within biological systems .

Sitostenone exhibits notable biological activities:

- Anti-Proliferative Effects: It has been shown to inhibit the proliferation of melanoma cells, suggesting potential applications in cancer treatment .

- Anti-Tyrosinase Activity: This activity indicates its potential use in cosmetic applications aimed at skin lightening or treating hyperpigmentation disorders .

- Cell Signaling: As part of lipid metabolism, sitostenone plays a role in cellular signaling pathways, influencing various physiological responses .

The synthesis of sitostenone can be achieved through several methods:

- Extraction from Natural Sources: It can be isolated from plant materials that contain sterols.

- Chemical Synthesis: Synthetic routes involve multi-step organic reactions that construct the tetracyclic framework characteristic of stigmastanes. Specific methods include:

- Alkylation reactions to introduce ethyl groups.

- Oxidation processes to create the carbonyl functional group present in sitostenone.

- Biotransformation: Utilizing microbial or enzymatic processes to convert other sterols into sitostenone may also be explored .

Sitostenone has several applications across different fields:

- Pharmaceuticals: Due to its anti-cancer properties, it is being studied for potential therapeutic applications in oncology.

- Cosmetics: Its anti-tyrosinase activity makes it a candidate for skin care formulations aimed at reducing pigmentation.

- Nutraceuticals: As a component of dietary supplements, it may contribute to cardiovascular health due to its lipid-modulating properties .

Research on sitostenone's interactions focuses on its role within lipid metabolism and its effects on various enzymes involved in these pathways. Studies indicate that sitostenone can modulate the activity of enzymes related to cholesterol metabolism and influence cellular responses to oxidative stress. Further investigation into its interactions with other bioactive compounds could provide insights into synergistic effects beneficial for health .

Sitostenone shares structural similarities with several other compounds within the sterol family. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Beta-Sitosterol | C29H50O | Most common plant sterol; known for cholesterol-lowering effects. |

| Stigmasterol | C29H48O | Found in various plants; exhibits anti-inflammatory properties. |

| Campesterol | C28H48O | Present in many vegetable oils; contributes to membrane fluidity. |

Uniqueness of Sitostenone:

Plant-Based Isolation: Taxonomic Distribution and Key Botanical Sources

Sitostenone is predominantly isolated from plant bark, stems, and leaves, with its occurrence linked to specific taxonomic families. Cryptomeria japonica (Cupressaceae), a coniferous tree native to East Asia, yields sitostenone in its bark via ethanolic extraction and chromatographic separation [1]. Similarly, Sarcocephalus latifolius (Rubiaceae), a tropical tree, contains sitostenone in its stem bark methanol extracts, often co-occurring with β-sitosterol [2]. Lindera glauca (Lauraceae) and Torreya jackii (Taxaceae) also report sitostenone, suggesting its widespread distribution across angiosperms and gymnosperms [3] [7].

Table 1: Plant Sources of Sitostenone

| Plant Species | Family | Plant Part | Extraction Method |

|---|---|---|---|

| Cryptomeria japonica | Cupressaceae | Bark | Ethanolic extraction [1] |

| Sarcocephalus latifolius | Rubiaceae | Stem bark | Methanol fractionation [2] |

| Lindera glauca | Lauraceae | Bark | Hexane-ethyl acetate [3] |

| Torreya jackii | Taxaceae | Seeds | Supercritical CO~2~ [7] |

These findings highlight the role of non-polar solvents (e.g., ethanol, methanol) in isolating sitostenone from lipid-rich plant tissues. Structural elucidation typically involves nuclear magnetic resonance (NMR) and mass spectrometry (MS), with β-sitostenone identified via its characteristic carbonyl signal at δ 209 ppm in ^13^C-NMR [2] [3].

Synthetic Routes: Oxidation of β-Sitosterol and Microbial Biotransformation

Sitostenone is synthesized through chemical oxidation of β-sitosterol or microbial biotransformation. Chemical methods employ oxidizing agents like Jones reagent (CrO~3~/H~2~SO~4~) or pyridinium chlorochromate (PCC) to convert the 3β-hydroxyl group of β-sitosterol to a ketone [5]. For instance, treating β-sitosterol with PCC in dichloromethane yields sitostenone with >80% efficiency [5]. However, over-oxidation risks necessitate controlled reaction conditions.

Microbial biotransformation offers a sustainable alternative. Mycobacterium sp. NRRL B-3683 and Mucor sp. NRRL B-3805 convert β-sitosterol to 4-androstene-3,17-dione (AD) and 1,4-androstadiene-3,17-dione (ADD) via side-chain cleavage, with sitostenone as an intermediate [6]. Optimizing fermentation parameters—such as adding MgSO~4~·7H~2~O (0.1% w/v) or Tween-85 (0.07%)—enhances substrate solubility and conversion rates to 75–82% [6].

Table 2: Synthetic Methods for Sitostenone

| Method | Substrate | Reagents/Conditions | Yield |

|---|---|---|---|

| Chemical Oxidation | β-Sitosterol | PCC/CH~2~Cl~2~, 25°C, 12h | 82% [5] |

| Microbial Transformation | β-Sitosterol | Mycobacterium sp., 37°C, 72h | 75.87% [6] |

Endogenous Biosynthesis Pathways: Steroidogenesis and Enzymatic Modifications

In plants, sitostenone arises from β-sitosterol through enzymatic oxidation. The pathway involves cytochrome P450 monooxygenases (CYP450s) or dehydrogenases that catalyze the conversion of the C3 hydroxyl group to a ketone. For example, in Cryptomeria japonica, oxidative enzymes in the bark mediate this transformation during secondary metabolite synthesis [1]. Similar pathways are hypothesized in Sarcocephalus latifolius, where β-sitosterol and sitostenone co-occur, suggesting in situ oxidation [2].

Steroidogenic enzymes in plants, such as 3β-hydroxysteroid dehydrogenase (3β-HSD), may also contribute. These enzymes typically oxidize the 3β-hydroxyl group of sterols, a mechanism observed in the biosynthesis of stigmast-4-en-3-one in Lindera glauca [3] [7]. However, gene candidates responsible for sitostenone production remain uncharacterized, necessitating transcriptomic and proteomic studies to identify specific oxidoreductases.

In microbial systems, Mycobacterium sp. expresses cholesterol oxidase (ChoD), which dehydrogenates β-sitosterol’s 3β-hydroxyl group, forming sitostenone as a transient intermediate before side-chain degradation [6]. This enzymatic activity is oxygen-dependent and regulated by substrate availability, highlighting the role of microbial metabolism in sterol modification.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Other CAS

Dates

2. Rudkowska I, AbuMweis SS, Nicolle C, Jones PJ. Cholesterol-lowering efficacy of plant sterols in low-fat yogurt consumed as a snack or with a meal. J Am Coll Nutr. 2008 Oct;27(5):588-95. doi: 10.1080/07315724.2008.10719742. PMID: 18845709.

3. Gallina G, Ferretti G, Merlanti R, Civitareale C, Capolongo F, Draisci R, Montesissa C. Boldenone, boldione, and milk replacers in the diet of veal calves: the effects of phytosterol content on the urinary excretion of boldenone metabolites. J Agric Food Chem. 2007 Oct 3;55(20):8275-83. doi: 10.1021/jf071097c. Epub 2007 Sep 11. PMID: 17844992.

4. Ros MM, Sterk SS, Verhagen H, Stalenhoef AF, de Jong N. Phytosterol consumption and the anabolic steroid boldenone in humans: a hypothesis piloted. Food Addit Contam. 2007 Jul;24(7):679-84. doi: 10.1080/02652030701216727. PMID: 17613052.

5. Draisci R, Merlanti R, Ferretti G, Fantozzi L, Ferranti C, Capolongo F, Segato S, Montesissa C. Excretion profile of boldenone in urine of veal calves fed two different milk replacers. Anal Chim Acta. 2007 Mar 14;586(1-2):171-6. doi: 10.1016/j.aca.2007.01.026. Epub 2007 Jan 19. PMID: 17386709.

Explore Compound Types